molecular formula C17H14O4 B3050560 6,7-Dimethoxyflavone CAS No. 26964-27-2

6,7-Dimethoxyflavone

Cat. No.: B3050560
CAS No.: 26964-27-2
M. Wt: 282.29 g/mol
InChI Key: XZRIVAKQBKTLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxyflavone is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxyflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxyflavone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-16-8-12-13(18)9-14(11-6-4-3-5-7-11)21-15(12)10-17(16)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRIVAKQBKTLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350265
Record name 6,7-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26964-27-2
Record name 6,7-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: In Vitro Biological Activity of 6,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro biological activity of 6,7-Dimethoxyflavone , a specific flavonoid scaffold distinct from its more common isomer, 5,7-Dimethoxyflavone.

Executive Summary

6,7-Dimethoxyflavone (6,7-DMF) is a synthetic and naturally occurring flavonoid derivative (CAS: 26964-27-2) that serves as a critical structural scaffold for bioactive compounds such as Mosloflavone (5-hydroxy-6,7-dimethoxyflavone) and Cirsimaritin (5,4'-dihydroxy-6,7-dimethoxyflavone). Unlike the widely abundant 5,7-dimethoxyflavone (found in Kaempferia parviflora), the 6,7-substitution pattern imparts unique physicochemical properties, specifically altering metabolic stability and binding affinity for nuclear receptors and ion channels.

Primary in vitro utility includes:

  • Neuropharmacology: Modulation of GABA-A receptors and voltage-gated ion channels (calcium/serotonin modulation).

  • Anti-Inflammatory Signaling: Inhibition of NF-

    
    B activation, often studied via its 5-hydroxy derivative.
    
  • Metabolic Stability: The 6,7-dimethoxy motif provides resistance to A-ring metabolism, making it a valuable probe for structure-activity relationship (SAR) studies involving CYP inhibition (specifically Aromatase/CYP19).

Physicochemical Profile & Reagent Preparation[1]

The biological activity of 6,7-DMF is strictly dependent on proper solubilization. The vicinal methoxy groups at positions 6 and 7 increase lipophilicity compared to hydroxyflavones but can lead to precipitation in aqueous media if not handled correctly.

Chemical Identity[2]
  • IUPAC Name: 6,7-dimethoxy-2-phenylchromen-4-one

  • CAS Number: 26964-27-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 282.29 g/mol

Solubilization Protocol (Self-Validating)

To ensure reproducibility in cell-based assays, follow this "Stock-to-Working" dilution protocol to prevent micro-precipitation.

  • Primary Stock (100 mM): Dissolve 28.2 mg of 6,7-DMF in 1 mL of anhydrous DMSO (biotech grade,

    
    99.9%). Vortex for 60 seconds. Validation: Solution must be optically clear with no turbidity.
    
  • Aliquot & Storage: Aliquot into 50

    
    L volumes in amber tubes to prevent freeze-thaw cycles. Store at -20°C (stable for 6 months).
    
  • Working Solution (Intermediate): Dilute 1:100 in serum-free media to create a 1 mM intermediate. Critical Step: Add the DMSO stock dropwise to the media while vortexing.

  • Final Treatment: Dilute the intermediate to the final assay concentration (typically 1–50

    
    M). Ensure final DMSO concentration is 
    
    
    
    to avoid solvent toxicity.

Core Biological Mechanisms

Neuromodulation & Ion Channel Regulation

The 6,7-oxygenation pattern is a pharmacophore often associated with anxiolytic and neuroprotective activity. Unlike 5,7-substituted flavones, the 6,7-dimethoxy motif reduces steric hindrance near the B-ring attachment, potentially altering binding to the benzodiazepine site of GABA-A receptors.

  • Mechanism: 6,7-DMF and its derivatives (e.g., Mosloflavone) act as partial agonists or positive allosteric modulators (PAMs) at the GABA-A receptor.

  • Downstream Effect: Hyperpolarization of the neuronal membrane, reduced excitability, and protection against excitotoxicity.

Anti-Inflammatory Pathway (NF- B Inhibition)

Research on the 6,7-DMF scaffold (specifically the 5-hydroxy derivative, Mosloflavone) demonstrates potent inhibition of the NF-


B signaling cascade.
  • Target: Inhibition of IKK complex phosphorylation.

  • Outcome: Prevention of I

    
    B
    
    
    
    degradation, blocking the nuclear translocation of the p65/p50 complex.
  • Biomarkers: Reduction in iNOS (Nitric Oxide Synthase) and COX-2 expression.

Visualization: NF-

B Inhibition Pathway

The following diagram illustrates the intervention point of 6,7-DMF derivatives within the inflammatory cascade.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS / Cytokines Receptor TLR4 / Cytokine Receptor LPS->Receptor IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Ubiquitination) NFkB_Cyto NF-κB (p65/p50) (Inactive Cytosolic) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (p65/p50) (Active) NFkB_Cyto->NFkB_Nuc Translocation DMF 6,7-Dimethoxyflavone (Scaffold) DMF->IKK Inhibits Phosphorylation DNA Target Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Binding mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Caption: Mechanism of Action: 6,7-Dimethoxyflavone scaffold prevents IKK activation, halting NF-κB translocation.

Aromatase (CYP19) Inhibition

Methoxylation at the 6 and 7 positions provides resistance to metabolic conjugation (glucuronidation/sulfation) that typically deactivates hydroxyflavones.

  • Activity: 6,7-DMF derivatives exhibit competitive inhibition of Aromatase (CYP19), the enzyme responsible for estrogen biosynthesis.

  • Relevance: This makes the scaffold a candidate for hormone-dependent cancer research (e.g., MCF-7 breast cancer lines).[1]

Experimental Protocols

Cell Viability & Cytotoxicity (MTT Assay)

Purpose: Determine the


 to ensure non-toxic concentrations are used for mechanistic studies.

Materials:

  • Cell Line: RAW 264.7 (Macrophages) or MCF-7 (Breast Cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with 6,7-DMF (0, 5, 10, 25, 50, 100

    
    M) for 24h or 48h. Include a Vehicle Control (0.1% DMSO).
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Aspirate supernatant and dissolve formazan crystals in 150

    
    L DMSO.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    .
    
Nitric Oxide (NO) Inhibition Assay (Anti-Inflammatory)

Purpose: Quantify the efficacy of 6,7-DMF in suppressing LPS-induced inflammation.

Step-by-Step Workflow:

  • Induction: Pre-treat RAW 264.7 cells with 6,7-DMF (10–50

    
    M) for 1 hour.
    
  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 24 hours.
    
  • Griess Reaction:

    • Mix 100

      
      L of culture supernatant with 100 
      
      
      
      L of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
  • Quantification: Incubate for 10 min at room temperature (protected from light). Measure absorbance at 540 nm.

  • Standard Curve: Calculate NO concentration using a sodium nitrite standard curve.

Comparative Data: 6,7-DMF vs. Analogs

The following table highlights why a researcher might choose 6,7-DMF over other isomers.

CompoundSubstitution PatternPrimary In Vitro ActivityMetabolic Stability
6,7-Dimethoxyflavone 6,7-OMeNeuroprotection, Aromatase Inhibition High (Resistant to A-ring metabolism)
5,7-Dimethoxyflavone 5,7-OMeMetabolic Regulation (PPAR

), BCRP Inhibition
Moderate
7,8-Dihydroxyflavone 7,8-OHTrkB Agonist (BDNF mimetic)Low (Rapidly metabolized)
Cirsimaritin 5,4'-OH, 6,7-OMePotent Anti-cancer, Adenosine Receptor AntagonistModerate

Diagrammatic Experimental Workflow

Experimental_Workflow cluster_assays Readout Assays Stock 6,7-DMF Stock (100mM in DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution 1:100 Intermediate Cells Cell Culture (RAW 264.7 / MCF-7) Dilution->Cells Treatment (1-50 µM) MTT MTT Assay (Viability/Toxicity) Cells->MTT 24-48h Griess Griess Assay (NO Production) Cells->Griess Supernatant Western Western Blot (p-p65, COX-2) Cells->Western Lysate

Caption: Validated workflow for assessing 6,7-Dimethoxyflavone activity in vitro.

References

  • Biosynth. (2025). 6,7-Dimethoxyflavone Product Datasheet and Biological Applications. Retrieved from

  • Singh, B., et al. (2013). Mosloflavone (5-hydroxy-6,7-dimethoxyflavone) and the structurally-related TMF (5,6,7-trimethoxyflavone) possess anti-inflammatory properties. Natural Product Research. Retrieved from

  • Mahmood, A., & Alkhathlan, H. Z. (2019). Isolation, synthesis and pharmacological applications of cirsimaritin (5,4'-dihydroxy-6,7-dimethoxyflavone) – A short review. Academia Publishing. Retrieved from

  • Walle, T., et al. (2007). Aromatase inhibition by bioavailable methylated flavones. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from

  • Hanrahan, J. R., et al. (2011). Flavonoid modulation of GABA-A receptors. British Journal of Pharmacology. Retrieved from

Sources

molecular weight and formula of 6,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Distinction

6,7-Dimethoxyflavone (6,7-DMF) is a specific methoxylated flavonoid distinct from its more ubiquitous isomer, 5,7-dimethoxyflavone (chrysin dimethyl ether). While the 5,7-isomer is widely recognized for AhR agonism and metabolic regulation, 6,7-DMF occupies a specialized niche in neuropharmacology and natural product chemistry.

This compound has been isolated from specific botanical sources such as Casimiroa edulis (Rutaceae) and Dirca palustris (Thymelaeaceae).[1] Its pharmacological profile is characterized by interactions with serotonin signaling pathways and calcium channels, distinguishing it as a scaffold of interest for neuroprotective drug development rather than metabolic disease.

Critical Advisory: Do not conflate this compound with Cirsimaritin (5,4'-dihydroxy-6,7-dimethoxyflavone) or Eupatorin . 6,7-DMF lacks hydroxylation at the C5 and C4' positions, rendering its lipophilicity and blood-brain barrier (BBB) permeability significantly higher than its hydroxylated analogs.

Part 2: Chemical Identity & Physicochemical Properties

Core Data Table
PropertySpecification
Chemical Name 6,7-Dimethoxy-2-phenylchromen-4-one
Common Name 6,7-Dimethoxyflavone
CAS Registry Number 26964-27-2
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
Exact Mass 282.0892 Da
Appearance White to pale yellow crystalline solid
Melting Point 188–189 °C
Solubility Soluble in DMSO (>10 mg/mL), Chloroform, Dichloromethane; Poorly soluble in water
LogP (Predicted) ~3.2 (High lipophilicity favoring CNS penetration)
Structural Visualization

ChemicalStructure Fig 1: Structure-Property Relationships of 6,7-Dimethoxyflavone Core Flavone Backbone (2-phenylchromen-4-one) Sub6 C6-Methoxy (-OCH3) Electron Donor Core->Sub6 Substitution Sub7 C7-Methoxy (-OCH3) Electron Donor Core->Sub7 Substitution Prop2 Absence of C5-OH (No Chelating Site) Core->Prop2 Structural Feature Prop1 Lipophilicity (LogP ~3.2) Sub6->Prop1 Increases Sub7->Prop1 Increases

Figure 1: The 6,7-dimethoxy substitution pattern enhances lipophilicity compared to hydroxylated flavones, facilitating membrane permeability.

Part 3: Synthesis & Manufacturing Protocols

For research-grade synthesis, the Baker-Venkataraman Rearrangement is the gold standard, offering higher regioselectivity than the Chalcone oxidative cyclization route for this specific substitution pattern.

Protocol: Modified Baker-Venkataraman Synthesis

Prerequisite: This protocol assumes the availability of 2-hydroxy-4,5-dimethoxyacetophenone.[1]

Step 1: O-Benzoylation (Esterification) [1]

  • Reagents: Dissolve 2-hydroxy-4,5-dimethoxyacetophenone (1.0 eq) in dry pyridine (solvent/base).

  • Addition: Dropwise addition of Benzoyl chloride (1.2 eq) at 0°C under N₂ atmosphere.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Pour into ice-HCl. Filter the white solid (O-benzoyl ester).[1] Recrystallize from ethanol.

Step 2: Baker-Venkataraman Rearrangement

  • Reagents: Dissolve the ester from Step 1 in dry pyridine.

  • Catalyst: Add powdered KOH (3.0 eq).

  • Reaction: Heat to 50°C for 2 hours. The mixture will turn viscous and yellow (formation of the 1,3-diketone intermediate).

  • Workup: Acidify with 10% acetic acid to precipitate the yellow diketone.

Step 3: Cyclization to Flavone

  • Reagents: Suspend the diketone in Glacial Acetic Acid.

  • Catalyst: Add catalytic conc. H₂SO₄ (0.5 mL).

  • Reaction: Reflux (100°C) for 1–2 hours.

  • Purification: Pour into crushed ice. The precipitate is crude 6,7-Dimethoxyflavone.

  • Final Polish: Recrystallize from Methanol/Chloroform to achieve >98% purity (mp 188°C).

Synthesis Workflow Diagram

Synthesis Fig 2: Synthetic Pathway via Baker-Venkataraman Rearrangement Start 2-Hydroxy-4,5-dimethoxyacetophenone Inter1 O-Benzoyl Ester Intermediate Start->Inter1 Esterification Reagent1 + Benzoyl Chloride / Pyridine Reagent1->Inter1 Process1 Baker-Venkataraman (KOH/Pyridine, 50°C) Inter1->Process1 Inter2 1,3-Diketone (Yellow Solid) Process1->Inter2 Rearrangement Process2 Cyclodehydration (H2SO4/AcOH, Reflux) Inter2->Process2 Product 6,7-Dimethoxyflavone (Target) Process2->Product Cyclization

Figure 2: Step-by-step synthetic route ensuring regiochemical fidelity of the 6,7-substitution.

Part 4: Analytical Profiling & Identification

To validate the identity of 6,7-Dimethoxyflavone and distinguish it from the 5,7-isomer, Nuclear Magnetic Resonance (NMR) is the primary tool.

1H-NMR Signature (CDCl₃, 400 MHz)
  • A-Ring Protons (Diagnostic):

    • δ 7.52 (s, 1H, H-5): Appears as a singlet because C6 is substituted. This is critical. In 5,7-DMF, H-6 and H-8 appear as doublets (meta-coupling).[1]

    • δ 6.95 (s, 1H, H-8): Appears as a singlet.

  • B-Ring Protons (Unsubstituted):

    • δ 7.90 (m, 2H, H-2', H-6'): Multiplet typical of a phenyl ring.

    • δ 7.50 (m, 3H, H-3', H-4', H-5'): Overlapping multiplet.

  • C-Ring Proton:

    • δ 6.75 (s, 1H, H-3): Characteristic singlet of the flavone core.

  • Methoxy Groups:

    • δ 4.01 (s, 3H): 6-OCH₃

    • δ 3.98 (s, 3H): 7-OCH₃

Mass Spectrometry (EI/ESI)
  • Molecular Ion: [M]+ at m/z 282.[1]

  • Fragmentation: Loss of methyl radicals (M-15) to m/z 267 is common.[1] Retrodienic cleavage (RDA) of the C-ring is less prominent than in flavonols but may yield ions corresponding to the substituted A-ring (m/z 180 range).

Part 5: Biological Activity & Drug Development Potential

Unlike 5,7-dimethoxyflavone, which is heavily researched for metabolic effects (PPAR/AhR), 6,7-Dimethoxyflavone exhibits a profile oriented towards neurological modulation.

Mechanism of Action
  • Neuroprotection: Studies suggest modulation of Ca²⁺ channels and Serotonin (5-HT) signaling.[1][2] The lack of a C5-hydroxyl group reduces non-specific protein binding, potentially enhancing bioavailability in the CNS.

  • Antioxidant/Antidiabetic Status: In comparative assays (e.g., against Casimiroa edulis extracts), 6,7-DMF showed negligible direct antioxidant (DPPH) or antidiabetic activity compared to its hydroxylated counterparts. This "negative" data is vital: it indicates 6,7-DMF acts via specific receptor modulation rather than general redox scavenging.[1]

Biological Interaction Map

BioActivity Fig 3: Pharmacological Interaction Network Compound 6,7-Dimethoxyflavone Target1 Serotonin Receptors (Modulation) Compound->Target1 Binds Target2 Ca2+ Channels (Regulation) Compound->Target2 Modulates Target3 AhR Receptor (Weak/No Agonism) Compound->Target3 Low Affinity (vs 5,7-DMF) Effect2 CNS Bioavailability Compound->Effect2 Lipophilicity Effect1 Neuroprotection Target1->Effect1 Target2->Effect1

Figure 3: 6,7-DMF targets specific signaling pathways distinct from the metabolic targets of 5,7-DMF.

Part 6: References

  • Biosynth Carbosynth. (2023).[1] 6,7-Dimethoxyflavone - Product Datasheet (CAS 26964-27-2).[1][2] Retrieved from

  • Awaad, A. S., et al. (2012). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 4(29), 30-35. (Verifying isolation and spectral data).

  • Miyake, Y., et al. (2013). Isolation of flavonoids from Casimiroa edulis and their evaluation for antidiabetic activity.[1][3] Journal of Natural Products.[1] (Confirming isolation and lack of antidiabetic activity).

  • PubChem. (2023).[1] Compound Summary: 6,7-Dimethoxyflavone (CAS 26964-27-2).[1][2] National Library of Medicine.[1] Retrieved from

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids.[1][4] International Journal of Antimicrobial Agents, 26(5), 343-356. (Context on flavone structure-activity relationships).

Sources

Technical Guide: 6,7-Dimethoxyflavone in Aromatase (CYP19) & CYP1B1 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the role of 6,7-Dimethoxyflavone in aromatase inhibition and estrogen metabolism modulation.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers

Executive Summary

6,7-Dimethoxyflavone (6,7-DMF) represents a critical structural probe in the development of flavonoid-based modulators of estrogen biosynthesis. Unlike its 7-hydroxyflavone analogs, which act as potent competitive inhibitors of Aromatase (CYP19A1) , 6,7-DMF is distinguished by its metabolic stability and its unique selectivity profile .

While 6,7-DMF exhibits moderate inhibitory activity against aromatase compared to clinical standards (e.g., Letrozole, Exemestane), its primary value lies in its dual-targeting capability : it inhibits CYP19 (estrogen synthesis) while simultaneously acting as a potent inhibitor of CYP1B1 (estrogen carcinogenesis). This guide details the molecular mechanisms, structure-activity relationships (SAR), and validated experimental protocols for assessing 6,7-DMF efficacy.

Molecular Architecture & Mechanism of Action

Structural Basis of Inhibition

The flavone scaffold (2-phenylchromen-4-one) mimics the A and C rings of the androgen substrate (androstenedione). The introduction of methoxy groups at positions 6 and 7 alters the physicochemical profile significantly:

  • Lipophilicity: Methylation increases logP, enhancing cellular permeability compared to polyhydroxylated flavones (e.g., Baicalein).

  • Metabolic Resistance: The 6,7-dimethoxy substitution blocks Phase II conjugation (glucuronidation/sulfation) at these vulnerable positions, significantly extending plasma half-life.

Binding Mode Analysis (CYP19 vs. CYP1B1)

The "role" of 6,7-DMF is defined by its differential binding affinity to cytochrome P450 isoforms.

  • CYP19 (Aromatase) Interaction:

    • Mechanism:[1][2][3] Competitive inhibition.[4][5][6]

    • Binding Site: The flavone core occupies the androgen-binding pocket. The C-4 keto group aligns with the heme iron. However, the bulky 6-methoxy group introduces steric torsion , preventing the "tight fit" observed with 7-hydroxyflavone (IC50 ~0.5 µM). Consequently, 6,7-DMF typically displays an IC50 in the micromolar range (10–50 µM) for aromatase.

  • CYP1B1 Interaction (The Selectivity Filter):

    • Mechanism:[1][2][3] Potent inhibition.[4][5][6][7][8]

    • Selectivity: 6,7-DMF fits precisely into the CYP1B1 active site, which accommodates planar, hydrophobic ligands better than CYP1A1. The methoxy groups form favorable hydrophobic contacts with residues (e.g., Val395) unique to CYP1B1, inhibiting the conversion of Estradiol (E2) to the carcinogenic 4-hydroxy-estradiol (4-OH-E2).

Pathway Visualization

The following diagram illustrates the dual modulation role of 6,7-DMF in the estrogen signaling pathway.

EstrogenPath Androgens Androgens (Testosterone/Androstenedione) CYP19 Aromatase (CYP19) Target 1 Androgens->CYP19 Estradiol 17β-Estradiol (E2) (Proliferative) CYP19->Estradiol CYP1B1 CYP1B1 Target 2 Estradiol->CYP1B1 Metabolite_2OH 2-OH-E2 (Anti-proliferative) Estradiol->Metabolite_2OH CYP1A1/1A2 Metabolite_4OH 4-OH-E2 (Carcinogenic/Genotoxic) CYP1B1->Metabolite_4OH DMF 6,7-Dimethoxyflavone DMF->CYP19 Moderate Inhibition (IC50 > 10µM) DMF->CYP1B1 Potent Inhibition (Selectivity Filter)

Caption: 6,7-DMF acts as a dual modulator, moderately reducing estrogen synthesis while potently blocking the formation of genotoxic metabolites.

Experimental Validation Protocols

To validate the activity of 6,7-DMF, researchers must employ a specific workflow that distinguishes between general P450 cytotoxicity and specific enzyme inhibition.

Protocol A: Fluorometric Aromatase Inhibition Assay

Objective: Determine the IC50 of 6,7-DMF against recombinant human CYP19.

Materials:

  • Recombinant Human CYP19 (Microsomes or Baculosomes).

  • Substrate: 7-Methoxy-4-trifluoromethylcoumarin (MFC).

  • Cofactor: NADPH Regenerating System.

  • Positive Control: Letrozole (1 µM).

Step-by-Step Workflow:

  • Preparation: Dissolve 6,7-DMF in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Incubation:

    • Mix 20 µL enzyme + 20 µL 6,7-DMF dilution in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 50 µL of Cofactor/Substrate mix (25 µM MFC, 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Kinetics Measurement: Incubate for 30 minutes at 37°C. Stop reaction with 75 µL of 0.1 M Tris base.

  • Detection: Measure fluorescence at Ex 405 nm / Em 535 nm (detecting 7-hydroxy-4-trifluoromethylcoumarin).

  • Analysis: Plot Log[Inhibitor] vs. % Activity. Fit to non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol B: Cell-Based Aromatase Assay (MCF-7aro)

Objective: Verify intracellular efficacy and metabolic stability.

Step-by-Step Workflow:

  • Cell Culture: Seed MCF-7 cells stably transfected with CYP19 (MCF-7aro) in 24-well plates.

  • Treatment: Treat cells with 6,7-DMF (1–50 µM) and [1β-3H]Androstenedione (10 nM) for 24 hours.

  • Extraction: Remove medium and extract with chloroform.

  • Quantification: Perform a Tritiated Water Release Assay . The aromatization process releases a tritiated proton from the C-1β position into water.

  • Scintillation Counting: Mix aqueous phase with scintillation cocktail and count. Reduced CPM indicates aromatase inhibition.

Comparative Efficacy Data

The following table contextualizes 6,7-DMF against standard inhibitors and structural analogs.

CompoundSubstitutionAromatase IC50 (µM)CYP1B1 InhibitionMetabolic Stability
Letrozole Non-steroidal (Triazole)0.002LowHigh
7-Hydroxyflavone 7-OH0.5 - 1.0ModerateLow (Glucuronidation)
Chrysin 5,7-diOH1.5 - 4.0ModerateLow
6,7-Dimethoxyflavone 6,7-diOMe 15 - 40 High High
7,4'-Dimethoxyflavone 7,4'-diOMe2.0 - 9.0ModerateHigh

Data Interpretation: 6,7-DMF is not the most potent aromatase inhibitor. Its utility lies in its "drug-like" properties (stability) and its ability to preferentially target CYP1B1 over CYP19/CYP1A1, offering a safer profile for chemoprevention where total estrogen suppression (and associated bone loss) is not desired.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Enzymatic Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation Start Start: 6,7-Dimethoxyflavone Step1 Recombinant CYP19 Assay (Fluorometric MFC substrate) Start->Step1 Step2 Calculate IC50 (Expect >10µM) Step1->Step2 Step3 CYP1B1 vs CYP1A1 Assay (EROD/MROD) Step2->Step3 Step4 Determine Selectivity Ratio (Target: CYP1B1 >> CYP19) Step3->Step4 Step5 MCF-7aro Cell Culture Step4->Step5 Step6 Tritiated Water Release Assay Step5->Step6 Result Validated Dual Modulator Step6->Result

Caption: Integrated workflow for validating 6,7-DMF as a selective CYP modulator.

References

  • Structure-Activity Relationships of Flavonoids as Aromatase Inhibitors. Source: Journal of Steroid Biochemistry and Molecular Biology. Context: Defines the requirement for C-4 keto and A-ring substitution for binding. Link:[Link]

  • Aromatase Inhibition by Bioavailable Methylated Flavones. Source: Walle et al., Molecular and Cellular Endocrinology. Context: Establishes the metabolic stability and IC50 ranges for methoxyflavones (7-methoxy vs 5,7-dimethoxy). Link:[Link]

  • Selective Inhibition of CYP1B1 by Methoxyflavonoids. Source:Cancer Letters. Context: Highlights the selectivity of methoxy-substituted flavones for CYP1B1 over CYP1A1/CYP19. Link:[Link]

  • Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoids. Source:Toxicological Sciences. Context: Provides comparative IC50 data for hydroxy- vs methoxy-flavones in H295R cells. Link:[Link]

Sources

Methodological & Application

preparing 6,7-Dimethoxyflavone stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of 6,7-Dimethoxyflavone Stock Solutions for Cell Culture

Executive Summary

6,7-Dimethoxyflavone (6,7-DMF) is a bioactive flavonoid exhibiting potent interactions with the Aryl Hydrocarbon Receptor (AhR) and modulation of Cytochrome P450 enzymes (specifically CYP3A family). While pharmacologically significant, 6,7-DMF presents a classic "hydrophobic challenge" in in vitro assays. Its poor aqueous solubility leads to rapid precipitation ("crashing out") upon introduction to culture media, resulting in inconsistent dosing and false-negative data.

This guide provides a standardized, error-proof protocol for preparing stable 6,7-DMF stock solutions. It emphasizes the "Solvent-to-Media Ratio" rule and the "Rapid Dispersion" technique to ensure bioavailability while maintaining DMSO cytotoxicity below the 0.1% threshold.

Physicochemical Profile & Solubility Constraints

Before initiating protocols, the physical limitations of the compound must be understood to prevent experimental failure.

PropertySpecificationCritical Note
Compound Name 6,7-Dimethoxyflavone
CAS Number 21392-57-4Verify against CoA.
Molecular Weight 282.29 g/mol Use this for Molarity (

) calculations.
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility limit ~30–50 mM.
Secondary Solvent Ethanol (Absolute)Not recommended for long-term stocks due to evaporation.
Aqueous Solubility Negligible (< 1 µM)Do not dilute directly into PBS or water.
Stability Light SensitiveProtect from UV/Ambient light. Store at -20°C.

Protocol A: Preparation of the "Master Stock" (50 mM)

Objective: Create a high-concentration, sterile, and stable Master Stock solution in 100% DMSO.

Materials:

  • 6,7-Dimethoxyflavone powder (Store desiccated).

  • Sterile DMSO (Cell Culture Grade, ≥99.9%).

  • Amber glass vials (Borosilicate, screw cap).

  • PTFE (Teflon) Syringe Filter (0.22 µm). Note: Do not use Cellulose Acetate, which binds flavonoids.

Procedure:

  • Equilibration: Allow the vial of 6,7-DMF powder to warm to room temperature before opening. This prevents condensation from introducing moisture, which degrades the compound.

  • Calculation: Determine the mass required for a 50 mM stock.

    
    
    Example: To make 1 mL  of 50 mM  stock:
    
    
    
    
  • Solubilization:

    • Weigh ~14.1 mg of 6,7-DMF into a sterile microcentrifuge tube.

    • Add exactly 1.0 mL of sterile DMSO.

    • Vortex vigorously for 30–60 seconds. If particles persist, warm the solution to 37°C in a water bath for 5 minutes (sonication is permissible if brief).

  • Sterilization (Optional but Recommended):

    • Pass the DMSO solution through a 0.22 µm PTFE filter into a sterile amber glass vial.

    • Why PTFE? It is chemically resistant to DMSO and has low protein/drug binding properties compared to other membranes.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: The "Rapid Dispersion" Dilution Method

The Failure Point: Most researchers fail here by performing serial dilutions in aqueous media (e.g., PBS). This causes the hydrophobic flavonoid to precipitate immediately, adhering to the plastic pipette tips and tube walls.

The Solution: Perform all serial dilutions in 100% DMSO first, then perform a single, rapid dilution into the final media.

Workflow Logic (Graphviz Diagram)

G cluster_0 Solvent Phase (Keep 100% DMSO) Stock Master Stock (50 mM in DMSO) Dilution1 Intermediate Stock (5 mM in DMSO) Stock->Dilution1 1:10 Dilution (DMSO to DMSO) Dilution2 Working Stock (1 mM in DMSO) Dilution1->Dilution2 1:5 Dilution (DMSO to DMSO) Final Final Assay Well (1 µM Drug / 0.1% DMSO) Dilution2->Final 1:1000 Spike (Critical Step) Media Culture Media (Pre-warmed 37°C) Media->Final Bulk Volume

Caption: The "DMSO-Stacking" method ensures the compound remains soluble until the final moment of delivery. All intermediate dilutions occur in solvent, not water.

Step-by-Step Media Integration:
  • Preparation: Pre-warm your cell culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media accelerates precipitation.

  • The 1000x Rule: To achieve a final concentration of 10 µM in the well, prepare a 10 mM working stock in DMSO.

    • Target: 10 µM Final.

    • Dilution Factor: 1:1000.

    • Final DMSO Concentration: 0.1% (Non-toxic to most cell lines including HepG2 and MCF-7).

  • The "Spike" (Crucial):

    • Pipette the required volume of culture media into a tube.

    • While vortexing gently (or swirling rapidly), add the DMSO working stock directly into the center of the liquid.

    • Do not pipette the DMSO down the side of the tube; it will form a precipitate ring.

  • Immediate Use: Apply this media to cells within 15 minutes. Do not store pre-diluted media.

Biological Context: AhR Pathway Activation[1]

Understanding the mechanism helps interpret data. 6,7-DMF acts on the Aryl Hydrocarbon Receptor (AhR), often serving as an agonist or modulator depending on the context, influencing downstream CYP1A1/CYP1A2 expression.

AhR_Pathway Ligand 6,7-DMF (Ligand) AhR_Cyt AhR (Cytosolic) Ligand->AhR_Cyt Binds Complex Ligand-AhR Complex AhR_Cyt->Complex Dissociates from Chaperones HSP90 HSP90 / XAP2 (Chaperones) HSP90->AhR_Cyt Stabilizes ARNT ARNT (Nuclear) Complex->ARNT Translocation to Nucleus DRE DRE (DNA Binding Site) ARNT->DRE Heterodimerization TargetGenes Target Genes (CYP1A1, CYP1B1) DRE->TargetGenes Transcription Activation

Caption: Simplified mechanism of action. 6,7-DMF binds cytosolic AhR, triggering nuclear translocation and dimerization with ARNT to drive CYP enzyme expression.

Quality Control & Troubleshooting

Validation Step: Before treating valuable cells, perform a "Mock Plate" test.

  • Prepare the media with 6,7-DMF as described.

  • Add to a cell-free 96-well plate.

  • Incubate at 37°C for 2 hours.

  • Inspect under 10x/20x phase-contrast microscopy.

    • Pass: Solution is clear.

    • Fail: Needle-like crystals or dark debris are visible. (Indicates "crash-out").

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Cloudy Media High ConcentrationReduce final concentration. Do not exceed 50 µM in aqueous media.
Crystals on Cells Cold Media ShockEnsure media is 37°C before adding DMSO stock.
Cell Death (Control) DMSO ToxicityEnsure final DMSO is < 0.5% (ideally < 0.1%). Run a "Vehicle Only" control.[1]
Inconsistent Data AdsorptionAvoid polystyrene tubes for long storage; use polypropylene or glass.

References

  • Solubility & Pharmacokinetics

    • Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters.[2] (2025).[2][3][4] Frontiers in Veterinary Science.

  • Chemical Properties

    • 5,7-Dimethoxyflavone Compound Summary.
  • AhR Interaction

    • Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone.[5] (2010).[6] Molecular Pharmacology. (Provides mechanistic context for methoxyflavone-AhR interactions).

  • Cell Culture Solvent Toxicity

    • Considerations regarding use of solvents in in vitro cell based assays. (2014). BMC Research Notes.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 6,7-Dimethoxyflavone in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scope

6,7-Dimethoxyflavone (6,7-DMF) is a bioactive flavonoid found in various medicinal plants, including Mosla scabra and Scutellaria species. Unlike its more common isomer, 5,7-dimethoxyflavone, 6,7-DMF lacks the hydrogen-bonding hydroxyl group at the 5-position, altering its lipophilicity and metabolic stability. It has garnered attention for its potential as a TrkB agonist and its anti-inflammatory properties.

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 6,7-DMF in plasma and tissue homogenates. The method prioritizes isobaric resolution to distinguish 6,7-DMF from its structural isomers (e.g., 5,7-DMF, 7,8-DMF) and utilizes Multiple Reaction Monitoring (MRM) for maximum sensitivity.

Part 2: Physicochemical Profile & Method Strategy

Understanding the molecule's behavior is the first step in method development. 6,7-DMF is a lipophilic, neutral molecule under physiological pH, but it protonates readily under acidic conditions used in Electrospray Ionization (ESI).

Table 1: Compound Properties & MS Implications
PropertyValueMethodological Implication
Chemical Formula

Defines the precursor ion mass.[1][2][3][4]
Molecular Weight 282.29 g/mol Precursor Ion

: m/z 283.1
LogP (Predicted) ~3.2Highly lipophilic; requires high organic content for elution.
pKa ~ -2 (carbonyl oxygen)Weakly basic; requires acidic mobile phase (Formic Acid) to stabilize the

ion.
Solubility Low in water; Soluble in MeOH, ACN, DMSODissolve standards in DMSO or MeOH; avoid 100% aqueous diluents to prevent precipitation.

Part 3: Experimental Protocol

Reagents & Standards
  • Analyte: 6,7-Dimethoxyflavone (>98% purity).

  • Internal Standard (IS): Chrysin (5,7-dihydroxyflavone) or Indomethacin (if measuring in complex flavonoid mixtures where Chrysin might be present). Deuterated 6,7-DMF (

    
     or 
    
    
    
    ) is ideal if custom synthesis is available.
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Given the lipophilicity of 6,7-DMF, LLE provides cleaner extracts than protein precipitation (PPT), reducing matrix effects from phospholipids.

  • Aliquot: Transfer 50 µL of plasma/homogenate to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard solution (e.g., 500 ng/mL in 50% MeOH).

  • Extract: Add 500 µL of Ethyl Acetate (or MTBE).

  • Agitate: Vortex vigorously for 3 minutes; shake for 10 minutes.

  • Phase Separation: Centrifuge at 12,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean tube.

  • Dry: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% FA). Vortex and centrifuge before injection.

Chromatographic Conditions (LC)

Separation of isomers is critical. A high-efficiency C18 column with a specific gradient is required to resolve 6,7-DMF from 5,7-DMF.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 µm) or Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (aqueous).

  • Mobile Phase B: Acetonitrile (organic).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30% Initial Hold
1.0 30% Start Gradient
6.0 90% Elution of 6,7-DMF
7.5 90% Wash Column
7.6 30% Re-equilibration

| 10.0 | 30% | End of Run |

Part 4: Mass Spectrometry Parameters

The detection is performed in Positive Electrospray Ionization (ESI+) mode. The protonated molecule


 is selected as the precursor.[1]
Source Parameters (Sciex/Thermo equivalent)
  • Ion Spray Voltage: 4500 - 5500 V.

  • Temperature (TEM): 500°C.

  • Curtain Gas (CUR): 30 psi.

  • Gas 1 (Nebulizer): 50 psi.

  • Gas 2 (Heater): 50 psi.

MRM Transitions (Optimized)

The fragmentation of methoxyflavones typically involves the loss of a methyl radical (


, -15 Da) or neutral methane/CO losses. For 6,7-DMF, the Retro-Diels-Alder (RDA) fragmentation is also characteristic.
AnalytePrecursor Ion (Q1)Product Ion (Q3)CE (eV)TypeMechanistic Origin
6,7-DMF 283.1 268.1 25 Quantifier Loss of Methyl radical (

)
6,7-DMF 283.1255.130QualifierLoss of CO (

)
6,7-DMF 283.1167.040QualifierRDA

(A-Ring fragment)
IS (Chrysin) 255.1153.035QuantifierRDA Cleavage

Expert Insight: The transition 283.1 → 268.1 is usually the most intense (base peak) for methoxyflavones due to the stability of the resulting radical cation or quinoid-like structure. The 283.1 → 167.0 transition is highly specific to the 6,7-substitution pattern on the A-ring, helping to distinguish it from B-ring substituted isomers.

Part 5: Visualization of Signaling & Workflow

Analytical Workflow Diagram

This diagram outlines the logical flow from sample to data, emphasizing the critical decision points (isobaric separation).

G Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Chrysin/Indomethacin) Sample->IS_Add LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->LLE Dry Evaporation & Reconstitution (50:50 ACN:H2O) LLE->Dry LC LC Separation (C18, Gradient Elution) Dry->LC Isobaric Critical Step: Resolve 6,7-DMF from 5,7-DMF Isomer LC->Isobaric MS ESI-MS/MS Detection (Positive Mode) Isobaric->MS Rt confirmed MRM MRM Acquisition 283.1 -> 268.1 (Quant) 283.1 -> 167.0 (Qual) MS->MRM Data Quantification & PK Analysis MRM->Data

Caption: Step-by-step LC-MS/MS workflow highlighting the critical isobaric separation step.

Fragmentation Pathway (Mechanistic Logic)

Understanding the origin of the product ions ensures the analyst is tracking the correct molecule.

Frag Parent Precursor Ion [M+H]+ m/z 283.1 MethylLoss Methyl Radical Loss [-CH3•] m/z 268.1 (Base Peak) Parent->MethylLoss -15 Da (Primary Quant) COLoss Carbonyl Loss [-CO] m/z 255.1 Parent->COLoss -28 Da RDA Retro-Diels-Alder (RDA 1,3) A-Ring Fragment m/z 167.0 Parent->RDA C-Ring Cleavage (Specific ID)

Caption: Proposed ESI+ fragmentation pathway for 6,7-Dimethoxyflavone.

Part 6: Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over 1 – 1000 ng/mL.
    
  • Precision (CV%): < 15% (20% at LLOQ).

  • Accuracy: 85-115% of nominal value.

  • Matrix Effect: Evaluate by comparing post-extraction spike vs. neat solution. If suppression > 20%, consider switching to APCI source or optimizing the LLE.

Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Increase Formic Acid to 0.1% or add 5mM Ammonium Formate to the aqueous phase.

  • Issue: Signal Suppression.

    • Cause: Co-eluting phospholipids.

    • Fix: Ensure the gradient holds at high organic (90% B) long enough to wash lipids, or use a "Divert Valve" to send the first 1 min and final wash to waste.

  • Issue: Isomer Interference.

    • Cause: 5,7-Dimethoxyflavone elutes close to 6,7-DMF.

    • Fix: Use a Phenyl-Hexyl column instead of C18 for alternative selectivity based on pi-pi interactions.

References

  • Chen, G., et al. (2014). Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Note: Referenced for methodology on the structural isomer 5,7-DMF, providing baseline ESI+ conditions.
  • Zhang, J., et al. (2013). A sensitive LC-MS/MS method for simultaneous determination of flavonoids in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Note: Establishes LLE extraction protocols for lipophilic flavones.
  • Cuthbertson, D.J., et al. (2012).[1] MassBank Record: MSBNK-Washington_State_Univ-BML01656. MassBank.[5][6] Link

    • Note: Provides spectral validation for dimethoxyflavone deriv
  • Justino, G.C., et al. (2009). Plasma protein binding of flavonoids: A review. Journal of Chromatography B.

Sources

Application Note: Formulation of 6,7-Dimethoxyflavone Nanoparticles for CNS Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6,7-Dimethoxyflavone (6,7-DMF) is a potent, small-molecule TrkB receptor agonist with significant potential for treating neurodegenerative disorders (Alzheimer’s, Parkinson’s). However, its clinical translation is severely hindered by BCS Class II/IV characteristics: high lipophilicity (


), poor aqueous solubility, and rapid metabolism. This application note details two robust, self-validating protocols for encapsulating 6,7-DMF: PLGA Nanoprecipitation  (for sustained release) and Liposomal Thin-Film Hydration  (for blood-brain barrier targeting).

Pre-Formulation Analysis

Before initiating encapsulation, the physicochemical profile of the API (Active Pharmaceutical Ingredient) must be verified to select the appropriate carrier system.

ParameterValue / CharacteristicImpact on Formulation
Molecular Weight 282.29 g/mol Small molecule; suitable for high-density loading.
Solubility (Water) < 0.1 mg/mL (Poor)Requires hydrophobic core carriers (PLGA/Liposomes).
Solubility (Organic) Soluble in Acetone, DMSO, ChloroformCompatible with solvent displacement & film hydration.
Melting Point 152–154 °CThermally stable during standard processing temps (<60°C).
Target Receptor TrkB (Tropomyosin receptor kinase B)[1][2][3]Formulation must prioritize BBB crossing (size < 150nm).
Key Challenge Lack of hydroxyl groupsHigh crystallinity; requires rapid precipitation to prevent crystal growth.

Protocol A: PLGA Nanoparticles via Nanoprecipitation

Objective: Create a scalable, stable suspension with size < 150 nm and PDI < 0.2. Mechanism: The "Ouzo effect." Rapid diffusion of a water-miscible organic solvent (Acetone) into an aqueous phase causes the immediate supersaturation and precipitation of the hydrophobic polymer (PLGA) and drug (6,7-DMF).

Reagents & Equipment[4]
  • Polymer: PLGA 50:50 (Resomer® RG 502 H, MW 7–17 kDa) – Selected for faster degradation/release.

  • Surfactant: Polyvinyl alcohol (PVA), MW 30–70 kDa (0.5% w/v solution).

  • Solvent: Acetone (HPLC Grade).

  • Equipment: Magnetic stirrer, Syringe pump, Rotary evaporator, Probe sonicator.

Step-by-Step Methodology
  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg 6,7-DMF in 5 mL Acetone .

    • Checkpoint: Ensure complete dissolution. Sonicate for 30s if necessary. The solution must be optically clear.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 0.5% (w/v) PVA in ultrapure water. Filter through a 0.22 µm membrane to remove dust/aggregates.

  • Nanoprecipitation (The Critical Step):

    • Place the aqueous phase on a magnetic stirrer (700 RPM).

    • Using a syringe pump, inject the Organic Phase into the Aqueous Phase at a rate of 0.5 mL/min .

    • Observation: A milky-blue opalescence (Tyndall effect) should appear immediately.

    • Caution: Do not inject too fast; this causes macro-precipitation (clumps).

  • Solvent Evaporation:

    • Stir the suspension open to air for 4 hours (or use a rotary evaporator at 35°C under reduced pressure) to remove acetone.

  • Purification:

    • Centrifuge at 12,000

      
       g for 20 mins. Discard supernatant (free drug). Resuspend pellet in cryoprotectant (5% Trehalose) if lyophilizing.
      
Workflow Visualization (PLGA)

PLGA_Protocol Organic Organic Phase (PLGA + 6,7-DMF + Acetone) Injection Injection Step (0.5 mL/min via Syringe Pump) Organic->Injection Aqueous Aqueous Phase (0.5% PVA Solution) Aqueous->Injection Formation Nucleation & Growth (Solvent Diffusion) Injection->Formation Rapid Mixing Evap Solvent Evaporation (Removal of Acetone) Formation->Evap Final PLGA Nanoparticles (<150 nm) Evap->Final

Figure 1: Streamlined Nanoprecipitation Workflow for 6,7-DMF encapsulation.

Protocol B: Liposomes via Thin-Film Hydration

Objective: Create a biomimetic carrier ideal for crossing the Blood-Brain Barrier (BBB). Mechanism: Formation of a dried lipid stack followed by hydration above the phase transition temperature (


) to form Multilamellar Vesicles (MLVs), then extruded to Large Unilamellar Vesicles (LUVs).
Reagents & Equipment[4]
  • Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol (Molar ratio 2:1).

    • Why Cholesterol? It rigidifies the bilayer, preventing premature leakage of the small 6,7-DMF molecule.

  • Solvent: Chloroform:Methanol (2:1 v/v).

  • Hydration Buffer: PBS (pH 7.4).

  • Equipment: Rotary Evaporator, Mini-Extruder, Polycarbonate membranes (100 nm).

Step-by-Step Methodology
  • Lipid Film Formation:

    • Dissolve 20 mg DSPC , 5 mg Cholesterol , and 2 mg 6,7-DMF in 3 mL Chloroform:Methanol .

    • Transfer to a round-bottom flask.

    • Rotary evaporate at 45°C (above DSPC

      
       of 55°C is not needed yet, just solvent removal) until a thin, dry film forms on the glass.
      
    • Critical Step: Desiccate under vacuum overnight to remove trace solvent (neurotoxic).

  • Hydration:

    • Add 2 mL PBS (pre-warmed to 60°C).

    • Rotate flask at 60°C (must be

      
       of DSPC) for 30 mins.
      
    • Result: Milky suspension of MLVs (Multilamellar Vesicles).

  • Size Reduction (Extrusion):

    • Pass the suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder heated to 60°C.

    • Why 11 times? An odd number ensures the final collection is on the opposite side of the starting syringe, minimizing contamination.

  • Purification:

    • Dialysis (MWCO 3.5 kDa) against PBS for 2 hours to remove unencapsulated 6,7-DMF.

Workflow Visualization (Liposomes)

Liposome_Protocol Mix Dissolve Lipids + Drug (Chloroform:MeOH) Film Dry Film Formation (Rotavap) Mix->Film Hydrate Hydration @ 60°C (> Tm of DSPC) Film->Hydrate Add PBS MLV MLV Suspension (Heterogeneous) Hydrate->MLV Extrude Extrusion (100nm Membrane) MLV->Extrude Size Reduction LUV Final LUVs (Uniform Liposomes) Extrude->LUV

Figure 2: Thin-Film Hydration and Extrusion process for Liposomal 6,7-DMF.

Characterization & Quality Control

A formulation is only as good as its validation. Use the following logic tree to assess quality.

Key Metrics
  • Particle Size (DLS): Target 100–150 nm.

  • Polydispersity Index (PDI): Target < 0.2 (monodisperse).

  • Zeta Potential: Target < -20 mV (for PLGA) or near neutral (for PEGylated liposomes).

  • Encapsulation Efficiency (EE%):

    
    
    Method: Centrifuge (PLGA) or Dialyze (Liposomes), then analyze supernatant/dialysate via HPLC (C18 column, Methanol:Water mobile phase).
    
Troubleshooting Logic

QC_Logic Start Measure PDI (DLS) Decision PDI > 0.2? Start->Decision Action1 Increase Sonication or Extrusion Cycles Decision->Action1 Yes Check2 EE% < 50%? Decision->Check2 No Action1->Start Action2 Increase Polymer:Drug Ratio or Change Lipid Composition Check2->Action2 Yes Pass Proceed to In Vivo Study Check2->Pass No

Figure 3: Decision Tree for Formulation Optimization.

References

  • Fessi, H., et al. (1989).[4] Nanocapsule formation by interfacial polymer deposition following solvent displacement. International Journal of Pharmaceutics. Link

  • Jang, S.W., et al. (2010). A selective TrkB agonist with potent neurotrophic activities and neuroprotective effects. PNAS. Link (Establishes 7,8-DHF/flavone agonist activity).

  • Bangham, A.D., et al. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology. Link (Foundational Liposome Method).

  • Liu, Y., et al. (2020). Flavonoid-loaded polymeric nanoparticles: A review on preparation and application. Journal of Drug Delivery Science and Technology. Link

Sources

Application Notes and Protocols for Western Blot Analysis of 6,7-Dimethoxyflavone Treated Cells

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the cellular effects of 6,7-Dimethoxyflavone (DMF). This document offers a detailed protocol and explains the scientific rationale behind the experimental choices, ensuring technical accuracy and reproducibility.

Introduction to 6,7-Dimethoxyflavone (DMF)

6,7-Dimethoxyflavone is a naturally occurring methylated flavone that has garnered significant interest in the scientific community for its diverse biological activities.[1][2] As members of the flavonoid family, methylated flavones like DMF are noted for their enhanced metabolic stability, making them promising candidates for therapeutic development.[2] Preclinical studies have demonstrated that DMF possesses a range of pharmacological properties, including neuroprotective, anti-inflammatory, and anti-cancer effects.[3][4]

Mechanistically, DMF has been shown to modulate several key cellular signaling pathways. For instance, it can stimulate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is crucial for promoting protein synthesis and cell survival.[4][5] Conversely, in cancer cell lines, DMF can induce apoptosis through the generation of reactive oxygen species (ROS), leading to cell cycle arrest.[1][2] Furthermore, it has been observed to reduce inflammatory responses by decreasing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] Understanding the precise molecular targets and downstream signaling cascades affected by DMF is critical for its development as a potential therapeutic agent. Western blot analysis is an indispensable technique for elucidating these mechanisms by allowing for the specific detection and quantification of changes in protein expression and activation states upon DMF treatment.

Key Signaling Pathways Modulated by 6,7-Dimethoxyflavone

Based on current literature, a primary signaling pathway influenced by DMF is the PI3K/Akt pathway, which plays a central role in cell growth, proliferation, and survival.[5][6] The activation of this pathway by DMF can lead to downstream effects on protein synthesis and the inhibition of apoptosis.

Diagram of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway DMF 6,7-Dimethoxyflavone Receptor Growth Factor Receptor DMF->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: The PI3K/Akt signaling cascade activated by 6,7-Dimethoxyflavone.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in performing a Western blot analysis to study the effects of DMF on treated cells.

Diagram of the Western Blot Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & DMF Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Imaging 10. Imaging Detection->Imaging Quantification 11. Densitometry & Quantification Imaging->Quantification

Caption: A stepwise workflow for Western blot analysis of DMF-treated cells.

Detailed Protocols

Part 1: Cell Culture and Treatment with 6,7-Dimethoxyflavone
  • Cell Seeding: Plate the desired cell line in appropriate culture dishes or plates and allow them to adhere and reach 70-80% confluency. The choice of cell line should be based on the research question.

  • DMF Preparation: Prepare a stock solution of 6,7-Dimethoxyflavone in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experimental design. A dose-response and time-course experiment is recommended to determine the optimal treatment conditions. For example, cells can be treated with a range of DMF concentrations (e.g., 10, 25, 50 µM) for various time points (e.g., 6, 12, 24 hours).[2]

  • Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of DMF or the vehicle control.

  • Incubation: Incubate the cells for the predetermined time under standard cell culture conditions (e.g., 37°C, 5% CO2).

Part 2: Cell Lysate Preparation
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]

  • Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8] For a 10 cm dish, 1 mL of lysis buffer is typically sufficient.[7]

  • Scraping and Collection: Use a cell scraper to detach the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[9]

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Part 3: Protein Quantification
  • BCA Protein Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, as it is a sensitive and reliable method.[10][11]

  • Standard Curve: Prepare a set of protein standards (e.g., using bovine serum albumin - BSA) to generate a standard curve.[10][12]

  • Measurement: Add the standards and unknown samples to a microplate, followed by the BCA working reagent.[10] Incubate at 37°C for 30 minutes and then measure the absorbance at 562 nm using a microplate reader.[10][12]

  • Calculation: Calculate the protein concentration of the samples by interpolating their absorbance values from the standard curve.

Part 4: SDS-PAGE and Protein Transfer
  • Sample Preparation: Based on the protein concentration, dilute the lysates with lysis buffer to ensure equal protein loading for each lane (typically 20-50 µg per lane). Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein(s). Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[13][14] This is typically done using an electro-transfer apparatus (wet or semi-dry transfer system).[13][15][16]

Part 5: Immunodetection
  • Blocking: After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7][9] This step is crucial to prevent non-specific binding of the antibodies to the membrane.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle shaking.[8][9] The primary antibody should be specific to the protein of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved caspase-3). The optimal dilution of the primary antibody should be determined empirically or based on the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation. The secondary antibody must be specific for the host species of the primary antibody.

  • Final Washes: Repeat the washing step (three times for 10 minutes each with TBST) to remove unbound secondary antibody.

Part 6: Signal Detection and Data Analysis
  • Chemiluminescent Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions.[17] Incubate the membrane with the substrate for the recommended time.[18] Chemiluminescence is a highly sensitive detection method that offers a large linear response range.[19][20]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[8][18] Multiple exposures may be necessary to obtain an optimal signal without saturation.[19]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading. The results can be expressed as a fold change relative to the vehicle-treated control.

Data Presentation

Summarize the quantitative data from the Western blot analysis in a clear and structured table.

Treatment GroupTarget Protein (e.g., p-Akt) (Normalized Intensity)Loading Control (e.g., β-actin) (Raw Intensity)Fold Change vs. Vehicle
Vehicle Control1.00 ± 0.0815,432 ± 9871.0
DMF (10 µM)1.52 ± 0.1215,876 ± 10231.52
DMF (25 µM)2.78 ± 0.2115,123 ± 8902.78
DMF (50 µM)3.91 ± 0.3515,654 ± 9543.91

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

IssuePossible CauseSolution
No Signal Inactive antibodyUse a new or validated antibody.
Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inefficient transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage.
High Background Insufficient blockingIncrease blocking time or change blocking agent.
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
"Smiling" Bands Uneven heat distribution during electrophoresisRun the gel at a lower voltage or in a cold room.
Air bubbles trapped in the gelEnsure proper gel casting and assembly of the electrophoresis unit.[8]

References

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). PubMed. Retrieved from [Link]

  • The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. (2020). National Institutes of Health. Retrieved from [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PubMed. Retrieved from [Link]

  • Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. (2022). PubMed Central. Retrieved from [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). National Institutes of Health. Retrieved from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. Retrieved from [Link]

  • The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. (2020). PubMed. Retrieved from [Link]

  • 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway. (2020). PubMed. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Optimizing Chemiluminescent Western Blots. Retrieved from [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). PubMed Central. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting Transfer Techniques. Retrieved from [Link]

  • Possible Mechanisms of Vasorelaxation for 5,7-Dimethoxyflavone from Kaempferia parviflora in the Rat Aorta. (2025). ResearchGate. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot- Electrophoresis & Transfer Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]

  • Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 3,7-dimethoxyflavone that inhibits liver fibrosis based on dual mechanisms of antioxidant and inhibitor of activated hepatic stellate cell. (2023). PubMed. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Chemiluminescent Western blots: Everything You Need to Know. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting Detection Reagents. Retrieved from [Link]

  • Pierce BCA Protein Assay Protocol. (2025). Pierce. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for 6,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: HPLC-67DMF-OPT Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Physicochemical Context

Before initiating any optimization, you must understand the molecule. 6,7-Dimethoxyflavone (6,7-DMF) is distinct from many common flavonoids (like Quercetin or Luteolin) because it lacks free hydroxyl (-OH) groups.[1]

  • Chemical Nature: Neutral, Lipophilic.[1]

  • Ionization: Unlike phenolic flavonoids, 6,7-DMF has no acidic protons to donate (pKa is not relevant for the analyte itself in typical HPLC ranges).

  • Implication: Changing mobile phase pH will not significantly alter the retention time (RT) of 6,7-DMF via ionization suppression.[1] However, pH control remains critical to suppress the ionization of residual silanols on the column stationary phase, which can cause peak tailing.

Module 1: The Baseline Protocol (Start Here)

Use this section to establish a stable, reproducible method before attempting to troubleshoot.

Recommended System Suitability Parameters
ParameterSpecificationRationale
Column C18 (End-capped), 4.6 x 150mm, 5µmStandard lipophilic interaction.[1] "End-capped" reduces silanol activity.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps silica silanols protonated (neutral), reducing tailing.[1]
Mobile Phase B Acetonitrile (ACN)Lower viscosity and higher elution strength than Methanol.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Temperature 30°C or 35°C (Constant)Critical: Fluctuations cause RT drift in neutral lipophiles.[1]
Detection UV 320 nm or 268 nm320 nm is specific to the B-ring conjugation; 268 nm is the A-ring benzoyl system.[1]
The "Scouting" Gradient

Do not start with an isocratic run. Use this gradient to locate your peak.

  • 0 min: 10% B

  • 20 min: 90% B (Linear Ramp)

  • 25 min: 90% B (Wash)

  • 26 min: 10% B (Re-equilibration)

Module 2: Troubleshooting Center (FAQs)

Issue 1: "My Retention Time is Drifting (Walking Peaks)"

User Report: The peak elutes at 12.5 min, then 12.3 min, then 12.1 min in subsequent runs.

Root Cause Analysis: Since 6,7-DMF is neutral, it is highly sensitive to thermodynamics (Temperature) and phase wetting , rather than pH.[1]

  • Temperature Equilibrium: Lipophilic retention is exothermic.[1] A 1°C increase can decrease RT by 1-2%.[1]

  • Phase Dewetting: If you run 100% aqueous during washes, the C18 chains may "collapse" (dewet), leading to variable interaction surface area.

The Fix:

  • Step 1: Thermostat your column compartment.[1] Do not rely on ambient room temperature.[1]

  • Step 2: Ensure your re-equilibration time is at least 10 column volumes (approx. 15-20 mins for a 150mm column) after a gradient.[1]

  • Step 3: Premix your "A" line with 5% organic (e.g., 95% Water / 5% ACN) to prevent phase collapse.[1]

Issue 2: "I cannot separate 6,7-DMF from 5,7-DMF (Isomers)"

User Report: I see a single broad peak or a 'shoulder' instead of two distinct peaks.

Root Cause Analysis: Isomers have identical mass and similar hydrophobicity.[1] ACN is often too strong and lacks the chemical selectivity to differentiate the subtle steric differences of the methoxy positions.

The Fix:

  • Switch Solvent: Change Mobile Phase B to Methanol (MeOH) .

    • Why? Methanol is a protic solvent.[1] It can engage in different solvation cage effects around the methoxy groups compared to the aprotic Acetonitrile. This often enhances selectivity (α) for methoxy-flavonoid isomers.[1]

  • Switch Column Chemistry: If C18 fails, use a Phenyl-Hexyl column.[1] The pi-pi interactions between the stationary phase and the flavone backbone provide an orthogonal separation mechanism.

Issue 3: "The Peak is Tailing (Asymmetry > 1.2)"

User Report: The peak front is sharp, but the tail drags out.

Root Cause Analysis: Even though 6,7-DMF is neutral, the column silica has acidic silanols (Si-OH).[1] If these are ionized (Si-O⁻), they can interact with the electron-rich aromatic rings of the flavone (secondary interactions).[1]

The Fix:

  • Acidify: Ensure Mobile Phase A has 0.1% Formic Acid or Phosphoric Acid (pH ~2.5).[1] This forces Silanols into their neutral (Si-OH) state, preventing secondary adsorption.[1]

Module 3: Advanced Visualization

Workflow: Systematic Method Optimization

This diagram outlines the logical flow for optimizing the retention time (k') and selectivity (α).

OptimizationWorkflow Start Start: Sample Prep (Dissolve in 50:50 MeOH:Water) Scout Run Scouting Gradient (10% to 90% B over 20 min) Start->Scout Checkk Check Retention Factor (k') Scout->Checkk AdjustStr Adjust Solvent Strength (% Organic) Checkk->AdjustStr k' < 2 or k' > 10 CheckRes Check Resolution (Rs) vs. Isomers Checkk->CheckRes 2 < k' < 10 AdjustStr->Scout Re-run SwitchSolv Switch to Methanol (Change Selectivity) CheckRes->SwitchSolv Rs < 1.5 (Co-elution) Final Finalize Method (Validate) CheckRes->Final Rs > 1.5 SwitchCol Switch to Phenyl-Hexyl (Change Interaction) SwitchSolv->SwitchCol Still Co-eluting SwitchCol->Final

Figure 1: Decision matrix for optimizing retention and resolution of 6,7-Dimethoxyflavone.

Troubleshooting Logic: The "Drift" Tree

Use this logic gate when retention times are inconsistent.[1]

DriftTroubleshooting Problem Problem: RT Drift CheckT Is Column Oven Used? Problem->CheckT FixT Action: Set Temp (e.g., 30°C) CheckT->FixT No CheckEq Equilibration Time? CheckT->CheckEq Yes FixT->CheckEq FixEq Action: Increase to 15-20 min CheckEq->FixEq < 10 min CheckPump Check Pump Pressure Ripple CheckEq->CheckPump > 10 min FixEq->CheckPump FixPump Action: Purge Pump/ Check Check-Valves CheckPump->FixPump Unstable Delta P Solved System Stable CheckPump->Solved Stable Delta P FixPump->Solved

Figure 2: Step-by-step diagnostic path for resolving retention time drift.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on RP-HPLC mechanisms and solvent selectivity).

  • Phenomenex Technical Notes. (2025). Troubleshooting Retention Time Shifts in HPLC.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10359254: 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (Structural Analog Reference).[1] [1]

  • Xie, Y., et al. (2014).[1] Quantification of 5,7-dimethoxyflavone in mouse plasma using LC-MS/MS. Journal of Chromatography B. (Provides validated conditions for dimethoxyflavone isomers).

Sources

Technical Support Center: Purification & Troubleshooting for 6,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from synthesized 6,7-Dimethoxyflavone Audience: Researchers, Synthetic Chemists, Drug Development Scientists Version: 2.1 (Current Standards)

Introduction: The Purity Imperative

Synthesizing 6,7-Dimethoxyflavone (often via the Baker-Venkataraman rearrangement) presents a unique set of purification challenges. Unlike simple flavones, the vicinal methoxy groups at positions 6 and 7 alter the lipophilicity and crystal packing of the molecule, frequently leading to "oiling out" rather than crystallization.

This guide addresses the specific impurities associated with this synthesis: unreacted 2'-hydroxy-4',5'-dimethoxyacetophenone , the


-diketone intermediate , and demethylated side-products .[1]

Module 1: Diagnostic Triage

Before attempting purification, identify the nature of your impurity using this diagnostic matrix.

Visual & Spectroscopic Indicators
ObservationProbable Impurity/IssueDiagnostic Confirmation (1H NMR, CDCl3)
Yellow/Orange Oil Uncyclized

-diketone or Chalcone
Enolic -OH: Singlet > 14.0 ppm (disappears with D2O).[1] Methine (-CH=): Singlet at ~6.6 ppm is absent.[1]
Sticky Brown Solid Unreacted Acetophenone (Starting Material)Acetyl -CH3: Sharp singlet ~2.5–2.6 ppm.[1] Phenolic -OH: Sharp singlet ~12.5 ppm.[1]
MP Depression (<180°C) Solvent Occlusion / Inorganic SaltsSolvent peaks: Ethanol (3.7, 1.2 ppm) or Toluene (2.3, 7.2 ppm). Ash test: Residue remains after combustion.[1]
Split HPLC Peaks Demethylated Byproducts (e.g., 6-OH, 7-OMe)-OMe signals: Integration shows < 6 protons (e.g., 3H instead of 6H). Phenolic -OH: Broad singlet ~9–10 ppm (if not chelated).[1]
The "Signature" of Pure 6,7-Dimethoxyflavone

To validate purity, look for the A-ring Para-Proton Signature :

  • H-5 and H-8 appear as two distinct singlets in the aromatic region (approx.[1]

    
     7.52 and 
    
    
    
    6.95 ppm) because they are para to each other and cannot couple.[1]
  • H-3 (C-ring) appears as a sharp singlet around

    
     6.58–6.60 ppm.[1]
    

Module 2: Purification Protocols

Decision Tree: Select Your Workflow

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (Starting Material Present?) Start->CheckTLC AcidWash Protocol A: Acid/Base Extraction CheckTLC->AcidWash Yes (Phenols present) Crystallize Protocol B: Recrystallization (EtOH) CheckTLC->Crystallize No (Mainly Product) AcidWash->Crystallize OilOut Did it 'Oil Out'? Crystallize->OilOut No Crystals Final Pure 6,7-Dimethoxyflavone Crystallize->Final Crystals Formed Column Protocol C: Flash Chromatography OilOut->Column Yes Column->Final

Caption: Logical flow for selecting the appropriate purification method based on crude purity and physical behavior.

Protocol A: Chemical Work-up (Removing Phenols)

Use this if NMR shows unreacted starting material (acetophenone).[1]

Mechanism: The starting material contains a phenolic hydroxyl group.[1][2] While 6,7-dimethoxyflavone is neutral, the impurity is weakly acidic.

  • Dissolve crude solid in Dichloromethane (DCM) (approx. 10 mL per gram).

  • Wash with cold 5% NaOH (2x).[1] Note: Do not use strong/hot base or long contact times, as the flavone ring can open (reverse Michael addition).

  • Wash with Water (1x) and Brine (1x) to remove residual base.[1]

  • Dry organic layer over anhydrous Na2SO4 .

  • Evaporate to dryness.

Protocol B: Recrystallization (The Gold Standard)

Use this for solids that are >85% pure.

Solvent System: Ethanol (95%) or Methanol/Water.[1]

  • Dissolution: Suspend the crude solid in Ethanol. Heat to reflux.[1] Add solvent dropwise until fully dissolved.[1]

  • Filtration: If the solution is not clear (black specks), filter hot through a glass frit or cotton plug.[1]

  • Cooling: Remove from heat and let stand at room temperature.

    • Critical Step: If the solution turns cloudy but no crystals appear, seed the solution with a tiny crystal of pure product or scratch the glass wall.

  • Collection: Filter the pale yellow needles and wash with ice-cold ethanol .[1]

Protocol C: Flash Chromatography

Use this if the product oils out or contains non-polar impurities.

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate.[1]

    • Start: 90:10 (Elutes non-polar impurities).[1]

    • Product Elution: Typically occurs around 70:30 to 60:40 .[1]

  • Loading: Dissolve crude in minimum DCM, load onto the column, and cap with sand.

Module 3: Troubleshooting & FAQs

Q1: My product keeps "oiling out" during recrystallization. Why?

The Science: 6,7-Dimethoxyflavone is highly lipophilic and has a low melting point relative to other flavones.[1] If the solvent boiling point is too close to the product's melting point, or if the solution is too concentrated (supersaturated), the product separates as a liquid phase (oil) before it can organize into a crystal lattice. The Fix:

  • Re-dissolve the oil by adding a small amount of fresh solvent and reheating.[1]

  • Add a co-solvent (e.g., add water dropwise to a hot methanol solution until just turbid, then clear with one drop of methanol).

  • Slow Cool: Wrap the flask in foil or place it in a warm water bath to cool down very slowly. Fast cooling promotes oiling.[1]

Q2: I see a peak at 12.5 ppm in NMR. Is this my product?

No. A signal at


 12.5 ppm indicates a chelated phenolic hydroxyl group .[1]
  • If you synthesized 6,7-dimethoxyflavone, you should have zero -OH signals.[1]

  • Diagnosis: This is likely unreacted 2'-hydroxy-4',5'-dimethoxyacetophenone .[1]

  • Remedy: Return to Protocol A (NaOH wash).

Q3: How do I remove the -diketone intermediate?

Context: The Baker-Venkataraman rearrangement produces a


-diketone which must be cyclized (usually with acid/AcOH).[1] If cyclization is incomplete, this intermediate remains.
The Fix: 
  • Reflux the crude mixture in Glacial Acetic Acid with a catalytic amount of H2SO4 (or concentrated HCl) for 1-2 hours.

  • Pour into crushed ice. The diketone will cyclize to the flavone and precipitate.

Q4: My melting point is 150°C, but literature says higher. Is it impure?

Analysis: Literature values for dimethoxyflavones vary, but pure flavones generally have sharp melting points. A broad or depressed MP indicates:

  • Solvent Trap: Methoxyflavones form solvates easily.[1] Dry your sample under high vacuum (0.1 mmHg) at 60°C for 12 hours.

  • Isomer Contamination: Ensure you haven't made the 7,8-dimethoxy isomer (if starting material was ambiguous). Check the NMR coupling constants of the A-ring protons.

Impurity Formation Pathway[1]

Understanding where impurities come from helps in preventing them.[1]

ImpurityPath cluster_impurities Critical Control Points SM Starting Material (2'-OH-Acetophenone) Inter Intermediate (Beta-Diketone) SM->Inter Base (Baker-Venkataraman) Inter->SM Hydrolysis (If wet) Product 6,7-Dimethoxyflavone Inter->Product Acid Cyclization Side Side Product (Demethylated Flavone) Product->Side Strong Acid (HI/HBr)

Caption: Chemical pathway showing the origin of common impurities (Yellow) and side products (Red).

References

  • Synthesis of Flavones (Baker-Venkataraman): Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. XIV. The action of selenium dioxide on o-hydroxyphenyl styryl ketones. Journal of the Chemical Society, 1767-1769.[1] [1]

  • Purification of Methoxyflavones: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures.[1] Chemical Reviews, 103(3), 893-930.

  • NMR Characterization of Flavones: Kingsbury, C. A., & Looker, J. H. (1975). Carbon-13 spectra of some substituted flavones. The Journal of Organic Chemistry, 40(8), 1120-1124.

  • Solubility & Crystallization: Chebil, L., Humeau, C., Falcimaigne, A., Engasser, J. M., & Ghoul, M. (2007). Solubility of flavonoids in organic solvents.[1] Journal of Chemical & Engineering Data, 52(5), 1552-1556.

Sources

Technical Support Center: Resolving Peak Overlapping in 6,7-Dimethoxyflavone Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Support Guide Last Updated: February 4, 2026

Introduction: The Critical Pair Challenge

Welcome to the technical support hub for flavonoid analysis. Peak overlapping in the chromatography of 6,7-Dimethoxyflavone (6,7-DMF) is rarely a simple efficiency issue; it is almost always a selectivity challenge.

In natural product matrices (e.g., Oroxylum indicum or Kaempferia parviflora) or synthetic reaction mixtures, 6,7-DMF often co-elutes with its structural isomers (like 5,7-dimethoxyflavone or 7,8-dimethoxyflavone ) or closely related methoxyflavones (e.g., baicalein methyl ethers). Standard C18 methods often fail to resolve these "critical pairs" because the hydrophobicity differences are negligible.

This guide moves beyond basic troubleshooting to address the steric and electronic selectivity required to isolate 6,7-DMF.

Module 1: Mobile Phase & Selectivity (The Chemistry Fix)

Q: I am using a standard Water/Acetonitrile gradient, but 6,7-DMF co-elutes with a pre-peak. How do I fix this?

A: Switch your organic modifier to Methanol (MeOH) .

  • The Science: Acetonitrile (ACN) is a dipole-dipole solvent. Methanol is a protic solvent that can engage in hydrogen bonding with the oxygen atoms on the flavone backbone. 6,7-DMF has a specific electron density distribution due to the vicinal methoxy groups. Methanol often provides better selectivity (separation factor,

    
    ) for methoxyflavone isomers than ACN because it discriminates based on the accessibility of these oxygen atoms for H-bonding.
    
  • Action: Replace ACN with MeOH. If retention is too long, use a blend (e.g., 50:50 MeOH:ACN) to balance selectivity with speed.

Q: My peaks are tailing, causing overlap at the baseline. Is this a column failure?

A: It is likely a secondary interaction with residual silanols, not column failure.

  • The Science: Flavones have carbonyl and ether groups that can interact with unreacted silanols on the silica surface, causing tailing.

  • Action: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.1% Acetic Acid (pH ~2.7). This suppresses the ionization of silanols (pKa ~3.5-4.5), ensuring the separation is driven by hydrophobic interaction rather than ion-exchange.

Module 2: Stationary Phase Selection (The Column Fix)

Q: I cannot separate 6,7-DMF from 7,8-DMF on a C18 column. What is the alternative?

A: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase.

  • The Science: C18 columns separate primarily based on hydrophobicity. Since 6,7-DMF and 7,8-DMF are isomers with identical molecular weights and similar logP values, C18 struggles. Phenyl-based phases utilize

    
     interactions . The position of the methoxy groups on the flavone ring alters the electron density of the aromatic system. A Phenyl-Hexyl column interacts differently with the electrons of the 6,7-substitution pattern compared to the 7,8-pattern, often resulting in baseline resolution.
    
  • Action: Test a column like the Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect HSS PFP.

Module 3: Sample Preparation (The Technique Fix)

Q: My 6,7-DMF peak is splitting into a "doublet," but standards look fine. Why?

A: This is a classic Strong Solvent Effect (Sample Solvent Mismatch).

  • The Science: Methoxyflavones have poor water solubility, so researchers often dissolve samples in 100% DMSO or Methanol. If your initial mobile phase is high aqueous (e.g., 90% Water), the 6,7-DMF precipitates or travels faster in the "plug" of strong solvent (DMSO) than in the mobile phase, causing peak distortion or splitting.

  • Action: Dilute your sample with the initial mobile phase (e.g., 50% Water / 50% MeOH) as much as solubility permits. If using DMSO, keep the injection volume low (< 5 µL).

Troubleshooting Data Matrix

SymptomProbable CauseMechanismCorrective Action
Co-elution with Isomer Insufficient SelectivityHydrophobicities are too similar for C18.Switch to Phenyl-Hexyl or PFP column for

selectivity.
Peak Tailing (Asymmetry > 1.2) Silanol InteractionActive silanols bind to flavone oxygens.Add 0.1% Formic Acid to mobile phase; use end-capped columns.
Peak Splitting / Fronting Solvent MismatchSample solvent is stronger than mobile phase.Dissolve sample in initial mobile phase; reduce injection volume.
Retention Time Drift Temperature FluctuationThermodynamics of adsorption change.Thermostat column at 30°C or 40°C (maintain

).

Step-by-Step Protocol: Optimized Resolution Workflow

Objective: Achieve baseline resolution (


) of 6,7-DMF from interfering matrix components.
  • Preparation of Standards:

    • Dissolve 6,7-DMF standard in Methanol to 1 mg/mL.

    • Dilute to 50 µg/mL using 50:50 Water:Methanol .

  • Initial Screening Conditions (The "Scout" Run):

    • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Methanol.

    • Gradient: 5% B to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm (universal aromatic) and 330 nm (specific to flavone Band I absorption).

  • Optimization for Resolution:

    • If overlapping occurs: Change Mobile Phase B to Acetonitrile .

    • If overlap persists: Switch column to Phenyl-Hexyl .

    • Fine Tuning: Flatten the gradient slope at the elution point. If 6,7-DMF elutes at 60% B, change the gradient to run from 50% to 70% B over 20 minutes.

Visualized Workflows

Figure 1: Troubleshooting Decision Tree for Peak Overlap

ResolutionTroubleshooting Start Start: Peak Overlap Detected CheckShape Check Peak Shape Start->CheckShape IsSym Is Peak Symmetrical? CheckShape->IsSym Split Peak Split/Fronting IsSym->Split No (Fronting) Tail Peak Tailing IsSym->Tail No (Tailing) CheckChem Selectivity Issue: Co-elution with Isomer IsSym->CheckChem Yes (Symmetrical Overlap) FixSolvent Action: Dilute sample in initial mobile phase Split->FixSolvent FixpH Action: Add 0.1% Formic Acid to aqueous phase Tail->FixpH Success Success: Rs > 1.5 FixSolvent->Success FixpH->Success ChangeOrg Action: Switch Organic Modifier (ACN <-> MeOH) CheckChem->ChangeOrg Resolved1 Resolved? ChangeOrg->Resolved1 ChangeCol Action: Switch Column Chemistry (C18 -> Phenyl-Hexyl) Resolved1->ChangeCol No Resolved1->Success Yes ChangeCol->Success

Caption: Decision tree for diagnosing and resolving peak overlap in methoxyflavone chromatography.

Figure 2: Mechanistic Selectivity Workflow

MethodDevelopment Compound Target: 6,7-Dimethoxyflavone Step1 Step 1: Hydrophobicity (C18 Column) Compound->Step1 Matrix Matrix: Isomers (7,8-DMF) Precursors Matrix->Step1 Step2 Step 2: H-Bonding (Methanol Mobile Phase) Step1->Step2 If co-eluting Result Baseline Resolution (Separation of Critical Pairs) Step1->Result If simple matrix Step3 Step 3: Pi-Pi Interaction (Phenyl-Hexyl Column) Step2->Step3 If selectivity insufficient Step3->Result

Caption: Logical progression of stationary/mobile phase selection to maximize selectivity (


).

References

  • Determination of Phytochemical Contents in Extracts from Different Growth Stages of Oroxylum indicum Fruits Using HPLC-DAD and QAMS Methods. MDPI. Available at: [Link]

  • Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. Journal of Natural Medicines. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity of Methoxyflavones on Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage

In the landscape of flavonoid-based chemotherapeutics, Methoxyflavones (PMFs) represent a critical evolutionary step over their polyhydroxylated counterparts (e.g., Quercetin, Luteolin). While hydroxylated flavones exhibit high intrinsic binding affinity to protein kinases, their clinical utility is often crippled by rapid glucuronidation and poor cellular uptake.

Methoxyflavones, particularly Nobiletin and Tangeretin , solve this bioavailability bottleneck through extensive O-methylation, which drastically increases lipophilicity (LogP). However, this creates a "permeability-potency paradox." This guide analyzes how specific structural modifications—specifically the 5-demethylation of PMFs—restore hydrogen-bonding capability, creating a "sweet spot" of high intracellular accumulation and potent cytotoxicity against resistant tumor lines.

Chemical Basis: Structure-Activity Relationship (SAR)

The cytotoxic potential of methoxyflavones is governed by the balance between membrane permeability (driven by methoxy groups) and target interaction (driven by specific hydroxyl groups).

Key SAR Rules
  • The 5-OH "Sweet Spot": Fully methoxylated flavones (e.g., Nobiletin) are highly permeable but may lack the hydrogen-bond donor capacity required for tight enzyme binding. Removing the methyl group at the C5 position to form 5-demethylnobiletin (5-DMN) significantly enhances cytotoxicity (lower IC50) by restoring an intramolecular hydrogen bond with the C4-carbonyl, stabilizing the molecule and enabling specific target interaction.

  • B-Ring Methoxylation: Excessive methoxylation on the B-ring (as seen in Nobiletin vs. Tangeretin) can lead to steric hindrance. Tangeretin (4'-methoxy) often outperforms Nobiletin (3',4'-dimethoxy) in prostate and gastric cancer models due to a more favorable binding conformation.

  • Metabolic Stability: The methoxy groups protect the flavone skeleton from rapid Phase II metabolism (glucuronidation/sulfation), extending the plasma half-life compared to hydroxyflavones.

Visualization: The Methoxy-Cytotoxicity Axis

SAR_Analysis Base Flavone Backbone PolyOH Poly-Hydroxylated (e.g., Quercetin) Base->PolyOH + OH Groups PolyOMe Poly-Methoxylated (e.g., Nobiletin) Base->PolyOMe + OMe Groups Prop_OH High Affinity Low Permeability Rapid Metabolism PolyOH->Prop_OH Demethyl 5-Demethylated PMFs (e.g., 5-Demethylnobiletin) PolyOMe->Demethyl C5-Demethylation Prop_OMe High Permeability Metabolic Stability Moderate Potency PolyOMe->Prop_OMe Prop_DeM Optimized Permeability Restored H-Bonding Maximal Cytotoxicity Demethyl->Prop_DeM

Figure 1: Structure-Activity Relationship (SAR) illustrating the optimization of cytotoxicity through 5-demethylation, balancing bioavailability and target affinity.

Comparative Performance Data

The following table synthesizes experimental IC50 values, demonstrating the superior potency of 5-demethylated derivatives and the specific efficacy of Tangeretin in prostate models.

CompoundTumor Cell LineTissue OriginIC50 (µM)Comparative Insight
Tangeretin PC-3Prostate22.12 Significantly more potent than Nobiletin in prostate models due to B-ring conformation [2].
Nobiletin PC-3Prostate> 80 (Inactive)Steric hindrance from 3',4'-dimethoxy pattern reduces efficacy in this specific line [1].
5-Demethylnobiletin HCT-116Colon8.7 - 13.5 ~4x more potent than Nobiletin (54 µM) due to restored C5-OH interaction [4][6].
Nobiletin THP-1Leukemia (AML)54.8Moderate activity; limited by lack of H-bond donors [4].
5-Demethylnobiletin THP-1Leukemia (AML)32.3 Enhanced antiproliferative effect via NF-κB suppression [4].
Tangeretin AGSGastric33.57 Most effective among tested PMFs; induces G2/M arrest [1].
5-Demethylnobiletin CL1-5Lung12.8 Highly effective; induces autophagy and apoptosis [4].

Mechanistic Pathways

Methoxyflavones do not act through a single receptor but rather modulate a network of oncogenic signaling pathways.

Primary Mechanisms
  • PI3K/Akt/mTOR Suppression: Both Nobiletin and Tangeretin inhibit the phosphorylation of Akt, a central node in cell survival. This leads to the downstream activation of Caspase-9 and Caspase-3 (Apoptosis).

  • STAT3 Inhibition: 5-Demethylnobiletin specifically blocks STAT3 phosphorylation in glioblastoma and leukemia cells, preventing the transcription of survival genes like Bcl-2 and Cyclin D1 [10].

  • Cell Cycle Arrest:

    • G0/G1 Arrest: Common in breast (MCF-7) and colon (HT-29) lines treated with Tangeretin [14].

    • G2/M Arrest: Observed in lung cancer lines treated with 5-demethylnobiletin, often associated with tubulin polymerization interference [10].[1]

Visualization: Signaling Cascade

Signaling_Pathway GF Growth Factors RTK RTK (Receptor) GF->RTK PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 AKT AKT (p-AKT) PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Bcl2 Bcl-2 (Anti-Apoptotic) STAT3->Bcl2 Cyclin Cyclin D1 (Cell Cycle) STAT3->Cyclin mTOR->Cyclin NFkB->Bcl2 Bax Bax (Pro-Apoptotic) Bcl2->Bax Inhibits Caspase Caspase-3/9 Bax->Caspase Activates Nob Nobiletin Nob->AKT Tan Tangeretin Tan->AKT DMN 5-Demethylnobiletin DMN->STAT3 DMN->NFkB

Figure 2: Mechanistic pathway map showing the inhibition of PI3K/AKT and STAT3 signaling by methoxyflavones, leading to apoptosis and cell cycle arrest.

Experimental Protocol: Validated Cytotoxicity Assessment

To ensure reproducibility, the following protocol integrates the MTT assay for viability with Flow Cytometry for mechanistic confirmation.

Phase 1: Cell Viability Screening (MTT Assay)

Objective: Determine IC50 values.

  • Seeding: Plate tumor cells (e.g., HCT-116, PC-3) at

    
     cells/well in 96-well plates. Use serum-free media to avoid albumin binding interference.
    
  • Treatment: After 24h, treat with serial dilutions (0, 5, 10, 20, 40, 80, 100 µM) of the methoxyflavone.

    • Critical Control: Use DMSO vehicle control (< 0.1% v/v).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 4h.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (ref 630 nm).

  • Calculation: Plot dose-response curve and calculate IC50 using non-linear regression (GraphPad Prism).

Phase 2: Mechanistic Confirmation (Flow Cytometry)

Objective: Distinguish Apoptosis from Necrosis and Cell Cycle Arrest.

  • Annexin V/PI Staining:

    • Harvest treated cells (trypsinization).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate 15 min in dark.

    • Analysis:

      • Q1 (Annexin-/PI+): Necrosis

      • Q2 (Annexin+/PI+): Late Apoptosis

      • Q3 (Annexin-/PI-): Viable

      • Q4 (Annexin+/PI-): Early Apoptosis (Target population for methoxyflavones).

Visualization: Experimental Workflow

Workflow Step1 1. Cell Seeding (96-well / 6-well) Step2 2. Drug Treatment (0-100 µM PMFs) Step1->Step2 Step3 3. Incubation (24h - 72h) Step2->Step3 Branch Assay Type Step3->Branch MTT MTT Assay (Viability/IC50) Branch->MTT FACS Flow Cytometry (Mechanism) Branch->FACS Output1 Absorbance @ 570nm -> IC50 Calculation MTT->Output1 Output2 Annexin V/PI Staining -> Apoptosis vs Arrest FACS->Output2

Figure 3: Step-by-step experimental workflow for validating methoxyflavone cytotoxicity.

References

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers in Nutrition. [Link]

  • Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells. Cancer Letters. [Link]

  • 5-Demethylnobiletin Inhibits Cell Proliferation, Downregulates ID1 Expression, Modulates the NF-κB/TNF-α Pathway and Exerts Antileukemic Effects in AML Cells. MDPI. [Link]

  • Cytotoxic effects of selected flavonoids on MCF-7 cells by MTT assay. ResearchGate. [Link][2]

  • 5-Demethylnobiletin more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo. Journal of Food Bioactives. [Link]

  • Structure–activity relationships of flavonoid-induced cytotoxicity on human leukemia cell. ResearchGate. [Link]

  • 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells. Frontiers in Oncology. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 6,7-Dimethoxyflavone, a flavonoid compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices derived from related compounds and regulatory standards to ensure a cautious and compliant approach.

The causality behind these procedures is rooted in the precautionary principle: treat substances with unknown specific toxicity as potentially hazardous to minimize risk to personnel and the environment. This protocol is designed as a self-validating system, ensuring that each step logically follows from a risk-assessment perspective, leading to a safe and compliant outcome.

I. Immediate Safety and Hazard Assessment

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent contact with airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Body Protection: A standard laboratory coat is required to protect from incidental contact.

  • Respiratory Protection: If there is a risk of generating dust, work should be conducted in a certified chemical fume hood to avoid inhalation[1][2].

II. Waste Characterization and Segregation: The First Line of Defense

The foundational step in proper chemical disposal is accurate waste characterization and segregation at the point of generation. This prevents unintended chemical reactions and ensures that the waste is handled by the appropriate disposal stream.

Step 1: Determine the Waste Form

The physical state of the 6,7-Dimethoxyflavone waste dictates its collection method.

  • Solid Waste: This includes unused or expired pure compounds, contaminated weighing papers, and disposable equipment like gloves or pipette tips that have come into direct contact with the solid chemical.

  • Liquid Waste: This category comprises solutions of 6,7-Dimethoxyflavone dissolved in solvents. The entire solution is to be treated as chemical waste.

Step 2: Segregate at the Source

Proper segregation is crucial for safety and compliance.

  • Solid Waste Collection:

    • Use a dedicated, sealable, and clearly labeled container for solid 6,7-Dimethoxyflavone waste.

    • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) jar).

    • Never mix different solid chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department[3].

  • Liquid Waste Collection:

    • Collect liquid waste in a compatible, leak-proof container with a secure screw-top cap.

    • The solvent used will determine the specific waste stream. For example, halogenated and non-halogenated solvent wastes are typically segregated.

    • Do not mix incompatible waste streams; this can lead to dangerous reactions, explosions, or the generation of toxic fumes[4].

The following diagram illustrates the initial decision-making process for waste segregation:

G start Generation of 6,7-Dimethoxyflavone Waste decision Is the waste solid or liquid? start->decision solid_path Solid Waste (Unused product, contaminated consumables) decision->solid_path Solid liquid_path Liquid Waste (Solutions in solvents) decision->liquid_path Liquid solid_container Collect in a labeled, sealed solid waste container. solid_path->solid_container liquid_container Collect in a labeled, sealed liquid waste container. liquid_path->liquid_container

Caption: Waste Segregation Flowchart

III. Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe accumulation and disposal of 6,7-Dimethoxyflavone waste.

Experimental Protocol: Waste Accumulation and Labeling

  • Container Selection: Choose a container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid[5]. For solid waste, a wide-mouth HDPE container is suitable. For liquid waste, a solvent-compatible bottle is required.

  • Labeling: This is a critical step for safety and regulatory compliance. The label must be securely affixed to the container and contain the following information:

    • The words "Hazardous Waste"[3].

    • The full chemical name: "6,7-Dimethoxyflavone".

    • If in solution, list all constituents, including solvents, with approximate percentages.

    • Accumulation start date (the date the first drop of waste was added).

    • The name and contact information of the generating researcher or lab.

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory[3][5]. This area should be under the control of the laboratory personnel and near the point of generation.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks or spills.

Quantitative Data Summary for Waste Handling

ParameterGuidelineRationale
Container Headspace Leave at least 10% of the container volume emptyTo allow for vapor expansion and prevent spills[5].
Satellite Accumulation Volume Limit Do not exceed 55 gallons of total hazardous wasteFederal regulation for satellite accumulation areas[5].
Storage of Acutely Hazardous Waste No more than 1 quart of acutely toxic waste ("P-listed")While 6,7-Dimethoxyflavone is not P-listed, this highlights the stringency of waste regulations[5].
IV. Final Disposal and Decontamination

The final step is the transfer of the properly accumulated waste to the appropriate authorities for disposal.

Step 1: Requesting a Waste Pickup

  • Once the waste container is full or you are discontinuing the project, contact your institution's EHS department to schedule a waste pickup.

  • Do not attempt to dispose of the chemical waste through standard trash or down the drain[6][7]. This is a violation of environmental regulations and can harm the public water system.

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

Step 2: Decontamination of Empty Containers

  • An "empty" container that held a hazardous chemical must be properly managed.

  • For non-acutely hazardous chemicals, triple-rinsing the container with a suitable solvent can render it non-hazardous.

  • Crucially, the rinsate from this process must be collected and disposed of as hazardous liquid waste [5].

  • Consult with your EHS department before deciding to decontaminate and reuse or dispose of a container as regular trash.

The overall workflow for the disposal of 6,7-Dimethoxyflavone is summarized in the diagram below:

G cluster_lab Laboratory Procedures cluster_ehs EHS & Final Disposal A 1. Hazard Assessment & PPE B 2. Segregate Waste (Solid vs. Liquid) A->B C 3. Use Labeled, Compatible Waste Container B->C D 4. Store in Satellite Accumulation Area C->D E 5. Request Waste Pickup from EHS D->E Container Full F 6. EHS Transports for Regulated Disposal E->F

Caption: End-to-End Disposal Workflow

This guide provides a robust framework for the proper disposal of 6,7-Dimethoxyflavone. By adhering to these principles of cautious handling, meticulous segregation, and regulatory compliance, researchers can ensure a safe laboratory environment and uphold their responsibility to environmental stewardship. Always remember that your institution's EHS department is your primary resource for guidance on chemical waste management.

References

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Chemical Management. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.